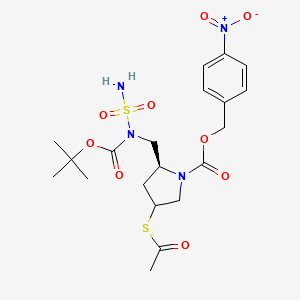

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring multiple functional groups:

- 4-Nitrobenzyl ester at position 1, which may act as a photolabile protecting group.

- Acetylthio (SAc) group at position 4, providing thiol protection and enhancing oxidative stability compared to free mercapto (-SH) groups.

The molecular formula is calculated as C₂₁H₂₈N₄O₈S₂ (MW: 552.6 g/mol).

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31)/t16-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECWBBGYVBPHIH-BHWOMJMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various functional groups. One common approach is to start with a pyrrolidine derivative and introduce the nitrophenyl group through a nucleophilic substitution reaction. The acetylsulfanyl group can be added via a thiol-ene reaction, while the sulfamoylamino group is typically introduced through a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group.

Substitution: The acetylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential use in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity.

Case Study: Synthesis of Meropenem Derivatives

One notable application involves the synthesis of Meropenem, a broad-spectrum antibiotic. The compound serves as an intermediate in the preparation of protected forms of Meropenem, which are crucial for developing effective antibacterial agents. The reaction typically involves:

- Starting Materials : (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid and (2S,4S)-1-p-nitrobenzyloxycarbonyl derivatives.

- Conditions : Reactions are conducted under controlled temperatures (-15°C to -10°C) using solvents like acetonitrile and dimethylacetamide.

This method highlights the compound's role in synthesizing complex molecules that can lead to new antibiotics with improved efficacy against resistant strains.

Biochemical Research

The compound is also utilized in proteomics research due to its biochemical properties that allow it to interact with various biological molecules.

Application in Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors. Specific studies focus on its ability to inhibit certain sulfamoyl-containing enzymes, which are critical in various metabolic pathways. This inhibition can provide insights into enzyme mechanisms and potential therapeutic targets.

Drug Development

Given its structural characteristics, the compound is being evaluated for its potential as a lead compound in drug development.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound affect its biological activity. Researchers are investigating how changes to the acetylthio and sulfamoyl groups influence pharmacological properties such as:

- Solubility

- Bioavailability

- Target affinity

These studies aim to optimize the compound for better therapeutic outcomes.

Analytical Chemistry

The compound's complex structure also makes it a subject of interest in analytical chemistry, particularly in developing new methods for detecting and quantifying similar compounds.

Method Development for Quantification

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the purity and concentration of this compound in various formulations. These methods are crucial for ensuring quality control during pharmaceutical production.

Summary Table of Applications

| Application Area | Description | Key Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibiotic derivatives like Meropenem | Intermediate synthesis under controlled conditions |

| Biochemical Research | Enzyme inhibition studies | Interaction with sulfamoyl-containing enzymes |

| Drug Development | Lead compound evaluations and SAR studies | Optimization for therapeutic efficacy |

| Analytical Chemistry | Development of quantification methods using HPLC and MS | Quality control in pharmaceutical production |

Mechanism of Action

The mechanism of action of (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfamoylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Comparative Insights

Thiol Protection Strategy

- The acetylthio group in the target compound offers superior oxidative stability compared to the mercapto (-SH) group in 96034-64-9 . Acetylthio derivatives are less prone to dimerization or disulfide formation, making them preferable for controlled-release applications.

Polarity and Solubility

- The sulfamoyl group in the target compound increases polarity compared to the dimethylcarbamoyl group in 96034-64-9. This may enhance aqueous solubility but reduce membrane permeability .

- In contrast, the hydroxymethyl group in 66510862 improves solubility in organic solvents like DMSO, which is critical for biochemical assays .

Steric and Electronic Effects

- The tert-Boc group, common across all analogs, provides steric protection for the pyrrolidine nitrogen. However, its bulkiness may hinder enzymatic interactions in biological systems compared to smaller groups like Cbz in 66510862 .

- The 4-nitrobenzyl group, shared with 96034-64-9, is a classic protecting group cleavable under reducing conditions or UV light, suggesting utility in prodrug design .

Biological Activity

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, commonly referred to by its CAS number 491878-06-9, is a synthetic compound with potential biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: CHNOS

- Molecular Weight: 532.59 g/mol

- Melting Point: 124-132 °C

- Density: 1.45 g/cm³

- Solubility: Poorly soluble in water (0.126 mg/ml) but varies with different solvents .

The compound is primarily noted for its role as a precursor in the synthesis of the carbapenem antibiotic Doripenem, which exhibits broad-spectrum antibacterial activity and stability against various β-lactamases . The sulfamoyl group in the structure enhances its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

Pharmacokinetics

- Absorption: Low gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability: Not permeant.

- Cytochrome P450 Interaction: Inhibits CYP3A4, which may affect drug metabolism .

Case Studies and Research Findings

- Antibacterial Efficacy : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, Doripenem has been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-((N-sulfamoyl-N-(tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate can inhibit enzymes involved in bacterial cell wall synthesis. This inhibition is crucial for the efficacy of antibiotics derived from this compound .

- Toxicological Studies : Toxicity assessments have classified this compound with several hazard statements related to skin and eye irritation. Safety data sheets indicate a need for caution during handling due to potential health risks .

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Antibacterial Efficacy | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Inhibits bacterial cell wall synthesis enzymes |

| Toxicity | Skin and eye irritant; requires safety precautions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.